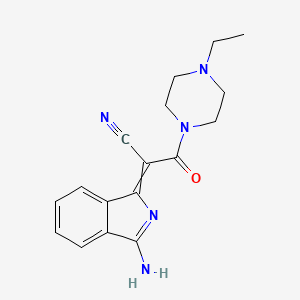

2-(3-Aminoisoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminoisoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C17H19N5O and its molecular weight is 309.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(3-Aminoisoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile, a compound with the molecular formula C17H19N5O and a molecular weight of approximately 309.4 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an isoindole core, an amino group, and a piperazine moiety. Its unique combination of functional groups may confer distinct biological activities compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C17H19N5O |

| Molecular Weight | 309.4 g/mol |

| IUPAC Name | (2Z)-2-(3-aminoisoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile |

| InChI Key | XTRCQUADBZJCAS-PFONDFGASA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from the preparation of the isoindole core. The process includes introducing the amino group and attaching the piperazine and nitrile functionalities. Common reagents include amines and nitriles, with various catalysts used under controlled conditions.

Antidiabetic Potential

Recent studies indicate that compounds similar to this compound exhibit α-glucosidase inhibitory activity, which is crucial for managing type II diabetes. This activity is linked to the compound's ability to inhibit carbohydrate absorption in the intestines, thereby lowering blood glucose levels .

Anticancer Properties

Research has highlighted the potential anticancer effects of similar compounds, suggesting that they may induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Study 1: α-Glucosidase Inhibition

A study published in 2023 reviewed various natural α-glucosidase inhibitors, noting that many synthetic derivatives exhibit significant inhibitory activity against this enzyme. Compounds structurally related to this compound were included in this analysis, demonstrating promising results in vitro .

Study 2: Anticancer Activity

In another investigation, derivatives of isoindole compounds were tested for their ability to inhibit tumor growth in various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms, making them candidates for further development as anticancer agents .

Properties

Molecular Formula |

C17H19N5O |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

2-(3-aminoisoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile |

InChI |

InChI=1S/C17H19N5O/c1-2-21-7-9-22(10-8-21)17(23)14(11-18)15-12-5-3-4-6-13(12)16(19)20-15/h3-6H,2,7-10H2,1H3,(H2,19,20) |

InChI Key |

XTRCQUADBZJCAS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.